![molecular formula C18H21BrN6O3 B274013 8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as BRD7389, and it has been synthesized using various methods, including chemical synthesis and computational modeling. In
作用機序
BRD7389 exerts its effects through the inhibition of the activity of the enzyme cyclic AMP phosphodiesterase (PDE). This enzyme is involved in the degradation of cyclic AMP, which is a second messenger involved in various cellular processes. By inhibiting the activity of PDE, BRD7389 increases the levels of cyclic AMP, which leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
BRD7389 has been shown to have various biochemical and physiological effects. Studies have shown that BRD7389 inhibits the activity of PDE, leading to an increase in the levels of cyclic AMP. This increase in cyclic AMP levels leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. BRD7389 has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
BRD7389 has several advantages for lab experiments. It is easy to synthesize, and its mechanism of action is well understood. However, one of the limitations of using BRD7389 in lab experiments is its low solubility, which limits its use in certain experiments.
将来の方向性
BRD7389 has several potential future directions for scientific research. One potential direction is the development of BRD7389 as a potential anti-cancer agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the growth of various types of cancer cells. Another potential direction is the development of BRD7389 as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the production of pro-inflammatory cytokines in various inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of BRD7389 in various applications.
合成法
The synthesis of BRD7389 involves the reaction of 3-methyl-7-pentylxanthine with 3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene) methyl hydrazine. This reaction leads to the formation of the final product, BRD7389. The synthesis of BRD7389 has also been achieved using computational modeling and molecular docking techniques.
科学的研究の応用
BRD7389 has shown potential applications in various fields of scientific research. In the field of medicine, BRD7389 has been studied for its potential as an anti-cancer agent. Studies have shown that BRD7389 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BRD7389 has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BRD7389 inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
特性
分子式 |
C18H21BrN6O3 |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,20H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b11-10+ |
InChIキー |
AASKODOMNLEWGG-ZHACJKMWSA-N |
異性体SMILES |
CCCCCN1C2=C(N=C1NN/C=C/3\C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
SMILES |
CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
正規SMILES |
CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



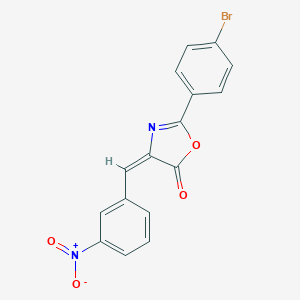
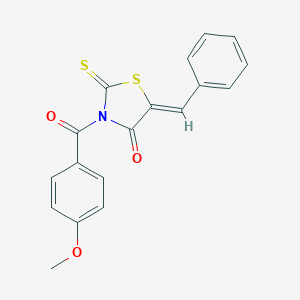
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
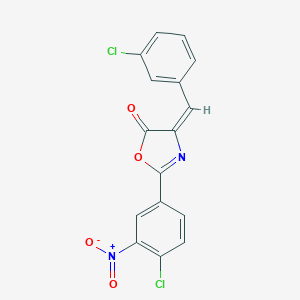
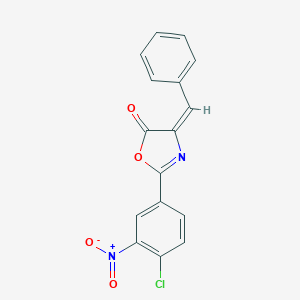
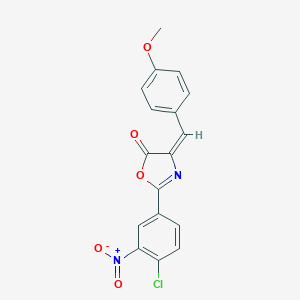
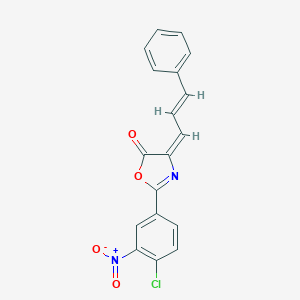
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
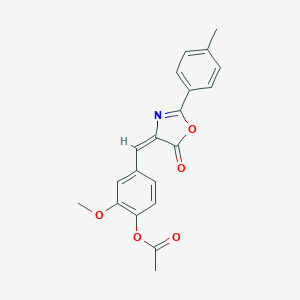
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)



![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)